molecular formula C20H21BrO6 B2424410 (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1903769-74-3

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2424410
CAS No.: 1903769-74-3
M. Wt: 437.286
InChI Key: JYGQEQCGFYYULW-SOFGYWHQSA-N
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Description

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromo-3,4,5-trimethoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is studied for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Medicine

In medicine, the compound is investigated for its potential use as a drug candidate. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern on the phenyl rings. The presence of bromine and multiple methoxy groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

(E)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrO6/c1-23-15-9-7-12(10-16(15)24-2)6-8-14(22)13-11-17(25-3)19(26-4)20(27-5)18(13)21/h6-11H,1-5H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQEQCGFYYULW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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